molecular formula C13H17NO3 B11877994 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid

Cat. No.: B11877994
M. Wt: 235.28 g/mol
InChI Key: SOHMLMKKMXIBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C13H17NO3. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one with suitable reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Solvents like ethanol and methanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxy group and the quinoline ring play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-Methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid is unique due to its specific structure, which combines the methoxy group and the tetrahydroquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(8-methoxy-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid

InChI

InChI=1S/C13H17NO3/c1-17-11-6-4-9(5-7-12(15)16)10-3-2-8-14-13(10)11/h4,6,14H,2-3,5,7-8H2,1H3,(H,15,16)

InChI Key

SOHMLMKKMXIBDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)CCC(=O)O)CCCN2

Origin of Product

United States

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